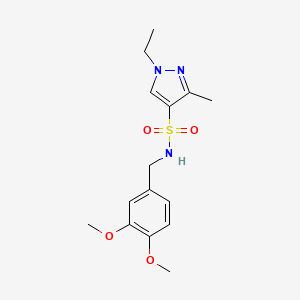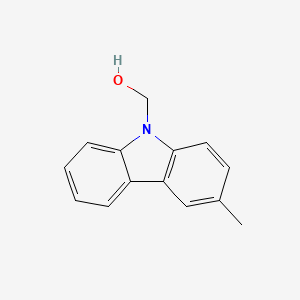![molecular formula C14H19NO B4821191 1-[(3,4-dimethylphenyl)acetyl]pyrrolidine](/img/structure/B4821191.png)
1-[(3,4-dimethylphenyl)acetyl]pyrrolidine
描述
1-[(3,4-dimethylphenyl)acetyl]pyrrolidine, also known as DMPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential use in scientific research due to its unique chemical properties.
科学研究应用
1-[(3,4-dimethylphenyl)acetyl]pyrrolidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in several physiological processes such as learning, memory, and attention. 1-[(3,4-dimethylphenyl)acetyl]pyrrolidine has also been studied for its potential use as a tool for investigating the role of the α7 nicotinic acetylcholine receptor in various neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy.
作用机制
1-[(3,4-dimethylphenyl)acetyl]pyrrolidine acts as an agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Upon binding of 1-[(3,4-dimethylphenyl)acetyl]pyrrolidine to the receptor, it causes the channel to open, allowing the influx of cations such as sodium and calcium into the cell. This results in the depolarization of the cell membrane and the generation of an action potential, which can lead to the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
1-[(3,4-dimethylphenyl)acetyl]pyrrolidine has been shown to have several biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance cognitive function, improve memory retention, and increase attention span. 1-[(3,4-dimethylphenyl)acetyl]pyrrolidine has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. Additionally, 1-[(3,4-dimethylphenyl)acetyl]pyrrolidine has been shown to have analgesic effects, reducing pain sensation in animal models.
实验室实验的优点和局限性
1-[(3,4-dimethylphenyl)acetyl]pyrrolidine has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. It is also relatively stable and can be easily synthesized using a variety of methods. However, 1-[(3,4-dimethylphenyl)acetyl]pyrrolidine has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
未来方向
There are several potential future directions for research on 1-[(3,4-dimethylphenyl)acetyl]pyrrolidine. One area of interest is the development of 1-[(3,4-dimethylphenyl)acetyl]pyrrolidine analogs with improved properties such as higher potency, selectivity, and stability. Another area of interest is the investigation of the role of the α7 nicotinic acetylcholine receptor in various neurological disorders and the potential therapeutic applications of 1-[(3,4-dimethylphenyl)acetyl]pyrrolidine and its analogs. Finally, the use of 1-[(3,4-dimethylphenyl)acetyl]pyrrolidine as a tool for investigating the mechanisms underlying cognitive function and memory retention is also an area of potential future research.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-5-6-13(9-12(11)2)10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKLFLTECCZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B4821121.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-2,3-dihydro-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4821126.png)
![3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4821137.png)

![4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]butanoic acid](/img/structure/B4821161.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4821168.png)
![6-ethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4821171.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4821179.png)
![2-(2-bromophenoxy)-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B4821193.png)

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4821213.png)
![N-(4-chlorophenyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4821217.png)
